molecular formula C17H18ClN3 B11519473 2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile CAS No. 312534-15-9

2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile

Cat. No.: B11519473
CAS No.: 312534-15-9
M. Wt: 299.8 g/mol
InChI Key: RJQDVGVYCCJVIP-UHFFFAOYSA-N
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Description

2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile is a heterocyclic organic compound It features a pyridine ring substituted with various functional groups, including an amino group, a chlorophenyl group, a methyl group, an isobutyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the substituents. Key steps may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Substitution with Chlorophenyl Group: This can be done via electrophilic aromatic substitution using chlorobenzene derivatives.

    Addition of Methyl and Isobutyl Groups: Alkylation reactions using alkyl halides.

    Introduction of the Nitrile Group: Cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids or amides.

Scientific Research Applications

2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds or electrostatic interactions with active sites, while the aromatic and alkyl groups can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile: Similar structure but lacks the methyl group at position 5.

    2-Amino-4-(2-chlorophenyl)-5-methylpyridine-3-carbonitrile: Similar structure but lacks the isobutyl group at position 6.

    2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine: Similar structure but lacks the nitrile group.

Uniqueness

The presence of both the nitrile and amino groups in 2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile provides unique reactivity and potential for diverse chemical modifications. The combination of these functional groups with the aromatic and alkyl substituents makes it a versatile compound for various applications.

Properties

CAS No.

312534-15-9

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

2-amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H18ClN3/c1-10(2)8-15-11(3)16(13(9-19)17(20)21-15)12-6-4-5-7-14(12)18/h4-7,10H,8H2,1-3H3,(H2,20,21)

InChI Key

RJQDVGVYCCJVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C2=CC=CC=C2Cl)C#N)N)CC(C)C

Origin of Product

United States

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